molecular formula C3H8O2 B13823013 2-Methoxyethanol-1,1,2,2-D4

2-Methoxyethanol-1,1,2,2-D4

Cat. No.: B13823013
M. Wt: 80.12 g/mol
InChI Key: XNWFRZJHXBZDAG-RRVWJQJTSA-N
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Description

2-Methoxyethanol-1,1,2,2-d4 is a deuterated analog of 2-methoxyethanol (ethylene glycol monomethyl ether) where four hydrogen atoms on the ethylene moiety are replaced with stable deuterium isotopes . This labeling makes it an invaluable tool in advanced research, particularly as a tracer in nuclear magnetic resonance (NMR) spectroscopy. The distinct isotopic signature of the deuterated compound allows researchers to elucidate molecular structures, investigate reaction mechanisms, and study dynamic processes without spectral interference. A primary research application involves investigating the metabolic pathway and toxicological mechanism of its non-deuterated counterpart. Studies on 2-methoxyethanol indicate that it is metabolized by alcohol dehydrogenase into methoxyacetic acid, which is the substance responsible for the harmful effects observed, including toxicity to the bone marrow and testicles . The deuterated form enables precise tracking of this metabolic conversion, helping to delineate the biochemical steps and kinetics involved. The formation of methoxycitrate within the Krebs cycle has been identified as a key step in the substance's toxicity . By using this compound, scientists can gain deeper insights into this and other biochemical pathways, advancing the understanding of solvent toxicology and metabolic fate. This compound is supplied for Research Use Only and is strictly intended for laboratory investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8O2

Molecular Weight

80.12 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-methoxyethanol

InChI

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2

InChI Key

XNWFRZJHXBZDAG-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC)O

Canonical SMILES

COCCO

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Ethylene Glycol Monomethyl Ether-d4 (2-Methoxyethanol-d4)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethylene Glycol Monomethyl Ether-d4 (2-Methoxyethanol-d4), focusing on its structural properties, synthesis, and critical role as an internal standard in toxicological quantification.

Chemical Identity & Structural Analysis[1][2][3]

Ethylene Glycol Monomethyl Ether-d4 (commonly referred to as 2-Methoxyethanol-d4 ) is the deuterated isotopologue of the industrial solvent 2-Methoxyethanol (EGME). It is primarily used as a stable isotope-labeled internal standard for the quantification of EGME and its metabolites in biological matrices using mass spectrometry (GC-MS or LC-MS).

Core Specifications
PropertySpecification
IUPAC Name 2-Methoxy(1,1,2,2-d4)ethan-1-ol
Common Name 2-Methoxyethanol-d4
CAS Number 138667-25-1
Unlabeled Parent CAS 109-86-4
Chemical Formula

Molecular Weight 80.12 g/mol (approx.)[1]
Appearance Colorless, clear liquid
Isotopic Purity Typically ≥98 atom % D
Solubility Miscible with water, ethanol, ether, and acetone
Structural Configuration

The "d4" designation specifically refers to the deuteration of the ethylene backbone (


) rather than the methyl group. This configuration is critical for metabolic studies because it places the deuterium atoms at the site of enzymatic oxidation (Alcohol Dehydrogenase), allowing for the observation of Kinetic Isotope Effects (KIE).

Chemical Structure Representation:



Synthesis & Production Logic

The synthesis of 2-Methoxyethanol-d4 requires a controlled ring-opening reaction. The causality behind using Ethylene Oxide-d4 as the precursor is to ensure the deuterium label is located exclusively on the carbon backbone, preserving the methyl group's distinct NMR signal (


) while shifting the methylene signals.
Synthetic Pathway

The most robust synthetic route involves the nucleophilic attack of methanol on fully deuterated ethylene oxide.

Reaction Protocol:

  • Precursors: Methanol (

    
    ) and Ethylene Oxide-d4 (
    
    
    
    ).
  • Catalysis: Base-catalyzed (Sodium Methoxide,

    
    ) or Acid-catalyzed (
    
    
    
    ).
  • Mechanism:

    
     ring opening.
    
  • Purification: Fractional distillation to separate the mono-ether from di- and tri-ethylene glycol byproducts.

Workflow Diagram (DOT)

The following diagram illustrates the synthesis and subsequent metabolic oxidation pathway that this compound is designed to trace.

G Figure 1: Synthesis of 2-Methoxyethanol-d4 and its metabolic conversion to Methoxyacetic Acid. Methanol Methanol (CH3OH) Reaction Ring Opening (Catalytic) Methanol->Reaction EO_d4 Ethylene Oxide-d4 (C2D4O) EO_d4->Reaction EGME_d4 2-Methoxyethanol-d4 (CH3-O-CD2-CD2-OH) ADH Alcohol Dehydrogenase (Metabolic Oxidation) EGME_d4->ADH In Vivo MALD_d4 Methoxyacetaldehyde-d4 (Intermediate) MAA_d3 Methoxyacetic Acid-d3 (Toxic Metabolite) MALD_d4->MAA_d3 Aldehyde Dehydrogenase Reaction->EGME_d4 Synthesis ADH->MALD_d4

Figure 1: Synthesis of 2-Methoxyethanol-d4 and its metabolic conversion to Methoxyacetic Acid.

Applications in Bioanalysis & Toxicology

The primary utility of 2-Methoxyethanol-d4 is its role as an Internal Standard (IS) . In quantitative bioanalysis, it corrects for variability in extraction efficiency, ionization suppression, and injection volume.

Protocol: Quantification of EGME in Urine via GC-MS

This protocol describes a self-validating system for monitoring occupational exposure to EGME.

Reagents:

  • Analyte: Urine sample (suspected EGME exposure).

  • Internal Standard: 2-Methoxyethanol-d4 (10 µg/mL in methanol).

  • Extraction Solvent: Ethyl Acetate.

Step-by-Step Methodology:

  • Spiking: Aliquot 1.0 mL of urine into a glass centrifuge tube. Add 50 µL of the 2-Methoxyethanol-d4 IS solution.

    • Causality: Adding the IS before extraction ensures that any loss of analyte during the liquid-liquid extraction (LLE) is mirrored by the IS, maintaining the ratio accuracy.

  • Extraction: Add 2.0 mL Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes. Transfer the organic (upper) layer to a clean vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at 40°C to near dryness. Reconstitute in 100 µL Ethyl Acetate.

  • GC-MS Analysis: Inject 1 µL into the GC-MS (Splitless mode).

    • Column: DB-WAX or equivalent polar column.

    • SIM Mode: Monitor ions m/z 76 (Target) and m/z 80 (IS - d4).

Mechanistic Toxicology (Kinetic Isotope Effect)

Researchers use the d4 variant to study the rate-limiting step of EGME metabolism.

  • Mechanism: EGME is oxidized to Methoxyacetic Acid (MAA), the proximate teratogen.

  • Experiment: By substituting hydrogen with deuterium at the

    
    -carbon (
    
    
    
    ), the C-D bond cleavage requires higher activation energy than C-H.
  • Observation: If the reaction rate (

    
    ) decreases significantly (Primary KIE), it confirms that alcohol dehydrogenase oxidation is the rate-limiting step in bioactivation.
    

Safety & Handling (Self-Validating Safety)

Although deuterated, 2-Methoxyethanol-d4 retains the toxicological profile of its parent compound. It is a known teratogen and reproductive toxin .

Handling Protocol:

  • Engineering Controls: All transfers must occur within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to high permeability of glycol ethers), safety goggles, and lab coat.

  • Waste Disposal: Segregate as halogenated organic waste (due to isotopic labeling protocols often grouping it with other standards) or general organic solvent waste, strictly adhering to local EHS regulations.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8019, 2-Methoxyethanol. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-Methoxyethanol.[2][3][4] ECHA.[2][3][4] Available at: [Link]

Sources

2-Methoxyethan-1,1,2,2-d4-ol synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, physicochemical properties, and critical applications of 2-Methoxyethan-1,1,2,2-d4-ol , a deuterated isotopologue of 2-methoxyethanol (Methyl Cellosolve).

Executive Summary

2-Methoxyethan-1,1,2,2-d4-ol (CAS: 138667-25-1) is the fully deuterated ethylene-backbone analog of the industrial solvent 2-methoxyethanol.[1][2] While the non-labeled compound is widely used in surface coatings and organometallic synthesis, the d4-isotopologue serves a distinct role in pharmaceutical research and toxicology.

Its primary utility lies in Mechanistic Toxicology and Metabolic Stability Profiling . By substituting the ethylene hydrogens with deuterium, researchers induce a primary Kinetic Isotope Effect (KIE) at the site of metabolic oxidation (Alcohol Dehydrogenase). This allows for the precise elucidation of metabolic pathways and the quantification of trace levels of the parent compound in biological matrices via Isotope Dilution Mass Spectrometry (IDMS).

Chemical Identity & Nomenclature

Accurate nomenclature is critical when distinguishing between various deuterated forms (e.g., d3-methyl vs. d4-ethylene labeling).

Nomenclature Data
ParameterDetail
IUPAC Name 2-(Methyloxy)(1,1,2,2-²H₄)ethan-1-ol
Common Synonyms 2-Methoxyethanol-d4; Ethylene glycol monomethyl ether-d4; Methyl Cellosolve-d4
CAS Registry Number 138667-25-1
Chemical Formula C₃H₄D₄O₂
Molecular Weight 80.12 g/mol (vs. 76.09 g/mol for unlabeled)
SMILES (Isomeric) [2H]C([2H])(OC)C([2H])([2H])O
InChI Key XNWFRZJHXBZDAG-RRVWJQJTSA-N
Structural Visualization

The molecule consists of a methoxy group (


) attached to a fully deuterated ethyl group (

), terminating in a hydroxyl group (

).

ChemicalStructure Figure 1: Structural segmentation of 2-Methoxyethan-1,1,2,2-d4-ol. Methoxy Methoxy Group (CH3-O-) Ethylene Deuterated Backbone (-CD2-CD2-) Methoxy->Ethylene Hydroxyl Hydroxyl Group (-OH) Ethylene->Hydroxyl

Physicochemical Properties

The substitution of hydrogen with deuterium (


) introduces subtle but measurable changes in physical properties, known as the Isotope Effect .
PropertyUnlabeled (d0)Deuterated (d4)Note
Boiling Point 124–125 °C~124–126 °CDeuterated analogs often exhibit slightly lower boiling points due to weaker dispersion forces, though polar H-bonding dominates here.
Density (20°C) 0.965 g/mL~1.01 g/mLHigher : Mass increase (+4 Da) outpaces the negligible volume expansion.
Flash Point 39 °C (Closed Cup)39 °CFlammability risk remains identical.
Solubility Miscible in waterMiscible in waterHydrophilicity is retained.
Partition Coeff (logP) -0.77-0.77Lipophilicity is largely unaffected by deuteration.

Synthesis & Production

The industrial synthesis of 2-methoxyethanol involves the reaction of methanol with ethylene oxide. To produce the d4-variant , Ethylene Oxide-d4 is required.

Reaction Mechanism


This reaction is typically catalyzed by a base (e.g., Sodium Methoxide) or specialized heterogeneous catalysts (e.g., KOH-loaded zeolites) to ensure high selectivity for the mono-ether over the di-ether (glycol) byproducts.

SynthesisPath Figure 2: Synthesis via nucleophilic ring opening of deuterated ethylene oxide. MeOH Methanol (CH3OH) Reaction Ring Opening (Base Cat., 100-120°C) MeOH->Reaction EO_d4 Ethylene Oxide-d4 (C2D4O) EO_d4->Reaction Product 2-Methoxyethanol-d4 (CH3-O-CD2-CD2-OH) Reaction->Product Nucleophilic Attack

Applications in Drug Development & Toxicology

Metabolic Mechanistic Studies (Kinetic Isotope Effect)

The primary toxicological concern with 2-methoxyethanol is its metabolism into Methoxyacetic Acid (MAA) , a potent reproductive toxin. This oxidation is catalyzed by Alcohol Dehydrogenase (ADH) .

  • Mechanism: ADH facilitates the removal of a hydride ion (H⁻) from the C1 carbon (alpha to the hydroxyl).

  • The Deuterium Advantage: In 2-Methoxyethanol-d4, the C1 position is deuterated (

    
    ). The C-D bond is significantly stronger than the C-H bond due to the lower zero-point energy of deuterium.
    
  • Result: Breaking the C-D bond is the rate-limiting step. This induces a Primary Kinetic Isotope Effect (KIE) (

    
    ).
    
  • Application: Researchers use the d4-analog to slow down the formation of MAA, thereby confirming ADH's role in the toxicity pathway and studying the clearance rates of the parent ether without rapid conversion to the acid.

Metabolism Figure 3: Metabolic pathway showing the Kinetic Isotope Effect (KIE) checkpoint at ADH. Parent 2-Methoxyethanol-d4 (CH3-O-CD2-CD2-OH) ADH Enzyme: Alcohol Dehydrogenase (ADH) Parent->ADH Aldehyde Intermediate: Methoxyaldehyde-d3 (CH3-O-CD2-CD=O) ADH->Aldehyde Primary KIE Blockade (Slow Step) ALDH Enzyme: Aldehyde Dehydrogenase Aldehyde->ALDH Metabolite Toxic Metabolite: Methoxyacetic Acid-d2 (CH3-O-CD2-COOH) ALDH->Metabolite Rapid Oxidation

Analytical Internal Standard (IDMS)

In occupational toxicology, accurate quantification of 2-methoxyethanol exposure is legally mandated in many jurisdictions.

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]

  • Role of d4: It serves as the ideal Internal Standard (IS) .

  • Why: It co-elutes (or elutes very close) to the analyte, experiencing the exact same matrix effects, ionization suppression, and extraction inefficiencies. However, its mass shift (+4 m/z) allows distinct detection in the mass spectrometer (e.g., monitoring m/z 80 instead of m/z 76).

Experimental Protocol: GC-MS Quantification

Objective: Quantify trace 2-methoxyethanol in biological fluid using d4-analog as IS.

Materials
  • Analyte: 2-Methoxyethanol (Standard).[1][2][6][4][7][8]

  • Internal Standard: 2-Methoxyethanol-d4 (>99 atom% D).

  • Extraction Solvent: Dichloromethane or Ethyl Acetate.

  • Instrument: GC-MS (Single Quadrupole or Triple Quad).

Workflow
  • Sample Preparation:

    • Aliquot 1.0 mL of sample (urine/plasma).

    • Spike with 10 µL of 2-Methoxyethanol-d4 solution (100 µg/mL in methanol).

    • Add 2 mL extraction solvent; vortex for 2 mins; centrifuge at 3000g.

  • GC Parameters:

    • Column: DB-WAX or equivalent polar column (30m x 0.25mm).

    • Injector: Splitless mode, 220°C.

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
  • MS Detection (SIM Mode):

    • Target (d0): Monitor m/z 45 (Quant), 76 (Qual).

    • Internal Standard (d4): Monitor m/z 49 (Quant), 80 (Qual).

    • Note: The base peak for 2-methoxyethanol is typically m/z 45 (

      
      ). For d4, this fragment becomes 
      
      
      
      (m/z 47) or similar depending on fragmentation. Verification of the d4 spectrum is required.

Safety & Handling

  • Reproductive Toxicity: Like the unlabeled parent, the d4-analog must be treated as a Category 1B Reprotoxin (H360FD). It may damage fertility and the unborn child.[4][9]

  • Handling: Use only inside a certified chemical fume hood. Wear butyl rubber gloves (nitrile offers poor protection against glycol ethers).

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8019, 2-Methoxyethanol. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Glycol Ethers: 2-Methoxyethanol & 2-Ethoxyethanol. Retrieved from [Link]

  • Kohen, A., & Klinman, J. P. (1998). Enzyme Catalysis: Beyond Classical Paradigms (Discussing ADH KIE). Accounts of Chemical Research. Retrieved from [Link]

Sources

Technical Guide: Strategic Selection of 2-Methoxyethanol-d3 vs. d4 Isotopologues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, analytical, and metabolic distinctions between 2-methoxyethanol-d3 and -d4 isotopologues.

Executive Summary

In drug development and metabolic tracing, the choice between 2-methoxyethanol-d3 (methyl-labeled) and 2-methoxyethanol-d4 (ethylene-labeled) is not interchangeable. While both serve as mass spectrometry internal standards, their biological behaviors diverge significantly due to the Kinetic Isotope Effect (KIE) .

  • Select d3 when you require a biological tracer that mimics the natural metabolic rate of the parent compound (d0).

  • Select d4 when you require a metabolically stable internal standard or wish to probe the mechanism of alcohol dehydrogenase (ADH) mediated oxidation.

Structural Definitions & Physical Properties[1]

The core difference lies in the position of the deuterium label relative to the reactive hydroxyl moiety.

Feature2-Methoxyethanol-d32-Methoxyethanol-d4
IUPAC Name 2-(Trideuteromethoxy)ethanol2-Methoxy(1,1,2,2-d4)ethanol
Chemical Structure


CAS Number 103693-26-5103693-27-6
Label Position Distal (Methoxy group)Proximal (Ethylene backbone)
Reactive Site Status Unlabeled (

has H)
Labeled (

has D)
Molecular Weight ~79.11 g/mol ~80.12 g/mol

Analytical Mass Spectrometry (GC-MS/LC-MS)

For quantitative analysis, the choice of isotopologue dictates the Selected Ion Monitoring (SIM) parameters. 2-Methoxyethanol (2ME) fragments primarily via


-cleavage  at the ether bond.
Fragmentation Logic

The base peak for native 2-methoxyethanol (d0) is m/z 45 , corresponding to the oxonium ion


. This results from the loss of the hydroxymethyl group (

, mass 31).
  • d0 (Native):

    
    
    
  • d3 (Methyl-d3):

    
    
    
  • d4 (Ethyl-d4):

    
    
    

Critical Analytical Note: The mass difference between the primary fragments of d3 (m/z 48) and d4 (m/z 47) is only 1 Da. High-resolution MS or careful quadrupole tuning is required if both are present in the same matrix to avoid cross-talk.

Visualization: MS Fragmentation Pathway

MS_Fragmentation Parent_d0 Parent d0 (m/z 76) Frag_d0 Base Peak d0 [CH3-O-CH2]+ (m/z 45) Parent_d0->Frag_d0 Alpha Cleavage Neutral_d0 Loss: CH2OH (31 Da) Parent_d0->Neutral_d0 Parent_d3 Parent d3 (m/z 79) Frag_d3 Base Peak d3 [CD3-O-CH2]+ (m/z 48) Parent_d3->Frag_d3 Alpha Cleavage Neutral_d3 Loss: CH2OH (31 Da) Parent_d3->Neutral_d3 Parent_d4 Parent d4 (m/z 80) Frag_d4 Base Peak d4 [CH3-O-CD2]+ (m/z 47) Parent_d4->Frag_d4 Alpha Cleavage Neutral_d4 Loss: CD2OH (33 Da) Parent_d4->Neutral_d4

Figure 1: Electron Ionization (EI) fragmentation pathways showing the origin of the diagnostic base peaks for d0, d3, and d4 isotopologues.

Metabolic Stability & Toxicology (The "Why")

The most profound difference between d3 and d4 is their metabolic fate. 2-Methoxyethanol is metabolized to Methoxyacetic Acid (MAA) , the proximal toxicant responsible for teratogenicity and testicular toxicity.

The Mechanism: Kinetic Isotope Effect (KIE)

The rate-limiting step in 2ME metabolism is the abstraction of a hydrogen atom from the


-carbon by Alcohol Dehydrogenase (ADH) .[1]
  • d3 (Null KIE): The

    
    -carbon retains Hydrogen (
    
    
    
    ). ADH cleaves the C-H bond at a normal rate (
    
    
    ).
    • Result: d3 generates toxic MAA at the same rate as the native drug.

  • d4 (Primary KIE): The

    
    -carbon contains Deuterium (
    
    
    
    ). The C-D bond is stronger (lower zero-point energy). Breaking it requires more activation energy (
    
    
    ).
    • Result: Metabolism is significantly slowed (

      
      ). This is the Primary Kinetic Isotope Effect .
      
Visualization: Metabolic Divergence

Metabolism_KIE cluster_legend Pathway Legend d3 2-Methoxyethanol-d3 (Label on Methoxy) ADH Alcohol Dehydrogenase (Rate Limiting) d3->ADH Substrate d4 2-Methoxyethanol-d4 (Label on Ethylene) d4->ADH Substrate Intermediate Aldehyde Intermediate ALDH Aldehyde Dehydrogenase Intermediate->ALDH MAA Methoxyacetic Acid (Toxic) ADH->Intermediate Fast Reaction (No KIE) ADH->Intermediate Slow Reaction (Primary KIE) ALDH->MAA key1 Green Arrow = d3 Pathway (Normal Rate) key2 Red Dashed = d4 Pathway (Inhibited)

Figure 2: Differential metabolic processing. d4 encounters a "metabolic roadblock" at the ADH step due to the primary deuterium isotope effect.

Experimental Protocols

Protocol A: GC-MS Quantitation (Internal Standard Selection)

Objective: Accurate quantitation of 2-methoxyethanol in biological matrices. Recommended IS: 2-Methoxyethanol-d4 (preferred for stability, provided separation from d0 is checked) or d3.

  • Sample Preparation:

    • Aliquot 100 µL of plasma/urine.

    • Add 10 µL of Internal Standard Solution (10 µg/mL of d4 in methanol).

    • Precipitate proteins with 300 µL cold Acetonitrile. Centrifuge at 10,000 x g for 10 min.

  • GC Parameters:

    • Column: DB-WAX or equivalent polar column (30m x 0.25mm, 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
  • MS Detection (SIM Mode):

    • Analyte (d0): Monitor m/z 45 (Quant), 29, 31.

    • Internal Standard (d4): Monitor m/z 47 (Quant), 33.

    • Note: If using d3 , monitor m/z 48 (Quant), 31.

Protocol B: Metabolic Stability Assessment (Microsomal Incubation)

Objective: Determine if a drug candidate containing a methoxyethyl tail is metabolically labile.

  • Incubation System:

    • Liver Microsomes (Human/Rat), 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Cofactor: NADPH regenerating system.

  • Substrate Comparison:

    • Arm A: Incubate native compound (d0).

    • Arm B: Incubate deuterated analog (d4-ethylene labeled).

  • Sampling:

    • Timepoints: 0, 15, 30, 60 min. Quench with ice-cold ACN.

  • Data Analysis:

    • Calculate intrinsic clearance (

      
      ) for both.
      
    • Interpretation: If

      
      , the metabolic soft spot is confirmed at the ethylene carbon (ADH mediated).
      

References

  • National Center for Biotechnology Information (PubChem). (2025). 2-Methoxyethanol (CID 8019). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Methoxyethanol (EI).[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Klinman, J. P. (2006). The role of tunneling in enzyme catalysis of C-H activation. Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Context: ADH Kinetic Isotope Effects). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2022). 2-Methoxyethanol: Method 53. Retrieved from [Link]

Sources

Physical properties of 2-methoxyethanol-1,1,2,2-d4 vs non-deuterated

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Physicochemical Profiling of 2-Methoxyethanol and its d4-Isotopologue

Executive Summary This technical guide provides a rigorous comparative analysis between 2-methoxyethanol (2-ME) and its deuterated isotopologue, 2-methoxyethanol-1,1,2,2-d4 (2-ME-d4). While often viewed merely as a solvent standard in NMR spectroscopy, the d4-variant represents a critical tool in mechanistic toxicology and drug development. By substituting protium with deuterium at the ethylene backbone, researchers can exploit the Primary Kinetic Isotope Effect (KIE) to modulate metabolic oxidation rates, specifically targeting the alcohol dehydrogenase (ADH) pathway. This guide details the physical property shifts, spectroscopic signatures, and experimental protocols required for high-precision applications.

Molecular Architecture & Synthesis

The fundamental difference lies in the ethylene backbone. The d4-variant is synthesized via the ring-opening of perdeuterated ethylene oxide by methanol. This specific labeling pattern silences the ethylene signals in 1H-NMR and significantly alters the vibrational modes of the C-H vs. C-D bonds.

Synthesis Workflow: The production of high-purity (>99 atom % D) 2-ME-d4 requires anhydrous conditions to prevent isotopic dilution.

Synthesis Methanol Methanol (CH3OH) Intermediate Transition State (Ring Opening) Methanol->Intermediate EO_d4 Ethylene Oxide-d4 (C2D4O) EO_d4->Intermediate Catalyst Catalyst (Acid/Base) Catalyst->Intermediate Promoter Product 2-Methoxyethanol-d4 (CH3-O-CD2-CD2-OH) Intermediate->Product Nucleophilic Attack

Figure 1: Synthetic route for this compound via nucleophilic ring opening of deuterated ethylene oxide.

Physicochemical Property Matrix

The substitution of hydrogen with deuterium introduces mass changes and subtle intermolecular force variations.[1] While polarity remains largely unchanged, density and viscosity exhibit measurable shifts due to the "heavy atom" effect and changes in vibrational amplitude (zero-point energy).

Table 1: Comparative Properties

Property2-Methoxyethanol (Native)This compoundDelta / Impact
CAS Number 109-86-4138667-25-1 (Generic d4)N/A
Molecular Formula C₃H₈O₂C₃H₄D₄O₂Deuterium substitution
Molecular Weight 76.09 g/mol ~80.12 g/mol +5.3% Mass Increase
Density (25°C) 0.965 g/mL~1.016 g/mL (Calc.)~5% Increase (Mass driven)
Boiling Point 124-125 °C~123-125 °CNegligible shift (Inverse Isotope Effect possible)
Refractive Index 1.402~1.400Slight decrease (Lower polarizability of C-D)
Flash Point 39-46 °C~40-46 °CSimilar flammability profile
Viscosity 1.54 cP (25°C)~1.65 cP (Est.)Higher viscosity (Dynamic Isotope Effect)

Note: Density of deuterated solvents is typically approximated by


. Experimental boiling points for deuterated glycols often show a slight depression or parity due to competing H-bonding strength vs. volatility effects.

Spectroscopic Characterization

For NMR applications, 2-ME-d4 is a "silent" backbone solvent, allowing for the clear observation of analytes that would otherwise be obscured by the massive ethylene multiplets of the native solvent.

1H-NMR Signature (in CDCl₃):

  • Native 2-ME:

    • 
       3.40 ppm (s, 3H, -OCH₃)
      
    • 
       3.50-3.55 ppm (m, 2H, -CH₂-O-)
      
    • 
       3.70-3.75 ppm (m, 2H, -CH₂-OH)
      
    • Result: Significant spectral crowding in the 3.4–3.8 ppm carbohydrate region.

  • Deuterated 2-ME-d4:

    • 
       3.38 ppm (s, 3H, -OCH₃)
      
    • Silent Region: 3.5–3.8 ppm (Signals eliminated).

    • Result: Clean window for analyzing glycolipids or sugar moieties.

IR Spectroscopy:

  • C-H Stretch: ~2800-3000 cm⁻¹ (Strong in Native).

  • C-D Stretch: ~2100-2200 cm⁻¹ (Strong in d4).

  • Application: Use IR to quantify isotopic purity or track exchange rates.

Mechanistic Implications: The Deuterium Switch

The most potent application of 2-ME-d4 is in Metabolic Stability Studies . 2-Methoxyethanol is toxic primarily because it is oxidized by Alcohol Dehydrogenase (ADH) to Methoxyacetic Acid (MAA), a testicular toxin.

The Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond (lower zero-point energy). Breaking the C-D bond at the


-carbon during oxidation is the rate-limiting step.
  • Primary KIE (

    
    ):  Typically ranges from 2 to 7.
    
  • Outcome: 2-ME-d4 is metabolized significantly slower than 2-ME, potentially reducing the formation rate of the toxic MAA metabolite.

Metabolism Substrate 2-Methoxyethanol (CH3-O-CH2-CH2-OH) Enzyme Alcohol Dehydrogenase (ADH) Substrate->Enzyme Block Deuterium Switch (d4) High Kinetic Barrier (KIE) Substrate->Block If Deuterated Aldehyde Methoxyacetaldehyde (Intermediate) Enzyme->Aldehyde Oxidation (Fast for H) Toxin Methoxyacetic Acid (MAA) (Toxic Metabolite) Aldehyde->Toxin ALDH Block->Enzyme Inhibits

Figure 2: The metabolic activation pathway of 2-methoxyethanol. Deuteration at the


-carbon (d4) creates a kinetic barrier at the ADH step, reducing the flux toward the toxic Methoxyacetic Acid.

Experimental Protocols

Protocol A: Density & Purity Verification

Objective: Confirm isotopic enrichment >99% before use in KIE studies.

  • Instrument: High-precision oscillating U-tube density meter (e.g., Anton Paar) or 1H-NMR.

  • NMR Method:

    • Dissolve 10 µL of 2-ME-d4 in 600 µL of DMSO-d6.

    • Acquire 1H spectrum (64 scans).

    • Integrate the -OCH₃ singlet (set to 3.00).

    • Check the 3.5–3.8 ppm region. Residual protio-signal integration should be <0.04 (indicating <1.3% H retention per site).

Protocol B: Handling & Storage
  • Hygroscopicity: Like the native form, 2-ME-d4 is hygroscopic. Absorption of atmospheric H₂O will introduce an -OH proton signal that exchanges with the alcohol group, complicating spectra.

  • Storage: Store under Argon/Nitrogen in a desiccator.

  • Peroxide Formation: Both forms can form peroxides upon prolonged air exposure. Test with KI starch paper before distillation.

References

  • National Institute of Standards and Technology (NIST). Ethanol, 2-methoxy- (CAS 109-86-4) Thermochemical Data. [Link]

  • Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Data extrapolated for glycol ether shifts). [Link]

  • Foster, A. B. (1984).[3] "Deuterium isotope effects in studies of drug metabolism." Trends in Pharmacological Sciences. (Foundational text on the Deuterium Switch). [Link]

  • PubChem. 2-Methoxyethanol Compound Summary. [Link]

Sources

Methodological & Application

Application Note: Precision Quantitation of 2-Methoxyethanol in Pharmaceutical Matrices via Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantitation of 2-Methoxyethanol (2-ME), a Class 2 residual solvent, presents significant analytical challenges due to its high polarity, water miscibility, and potential for adsorption within the chromatographic flow path. This application note details a robust protocol using 2-Methoxyethanol-d4 as an internal standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS). By leveraging Isotope Dilution Mass Spectrometry (IDMS), this method automatically corrects for variations in headspace partition coefficients (


) and injection variability, ensuring compliance with ICH Q3C and USP <467> requirements.

Introduction & Regulatory Context

2-Methoxyethanol (CAS: 109-86-4), also known as methyl cellosolve, is a potent solvent used in chemical synthesis but is strictly regulated due to its teratogenicity and hematotoxicity.

  • ICH Q3C / USP <467> Classification: Class 2 (Solvents to be limited).

  • Permitted Daily Exposure (PDE): 0.5 mg/day.

  • Concentration Limit: 50 ppm (for a 10 g daily dose).

The Analytical Challenge

Standard headspace GC-FID methods (USP <467> Procedure A) often yield poor sensitivity or peak tailing for 2-ME because:

  • High Boiling Point (

    
    ):  Requires higher headspace incubation temperatures.
    
  • High Polarity: Leads to adsorption on active sites in the liner or column (the "activity" problem).

  • Matrix Effects: The partition coefficient of 2-ME is highly sensitive to the ionic strength and composition of the sample matrix.

The Solution: Using 2-Methoxyethanol-d4 (Ethylene-d4) as an internal standard addresses these issues. Being chemically identical to the analyte, the deuterated analog mimics the adsorption and partition behavior of 2-ME, providing a self-correcting quantitation mechanism.

Scientific Mechanism: Why Deuterated?

The "Carrier Effect"

In trace analysis, active sites (silanols) in the GC liner and column can irreversibly bind polar analytes. When 2-ME-d4 is added in excess (e.g., 50x the analyte concentration), it saturates these active sites. This "sacrificial" coverage ensures that the trace levels of native 2-ME pass through the system to the detector without significant loss, improving linearity at the Limit of Quantitation (LOQ).

Partition Coefficient Correction

In Headspace GC, the response (


) is defined by:


Where

is the partition coefficient (Liquid/Gas). If the sample matrix changes (e.g., salt content),

changes, skewing results. Since 2-ME and 2-ME-d4 have nearly identical

values, their ratio remains constant regardless of matrix variations.

Experimental Protocol

Materials & Reagents
  • Analyte: 2-Methoxyethanol (≥99.9%).[1]

  • Internal Standard: 2-Methoxyethanol-d4 (≥99 atom % D).

    • Note: Verify the deuteration pattern. This protocol assumes 1,1,2,2-d4 (

      
      ).
      
  • Diluent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAC). High purity, headspace grade.

Instrumentation Parameters
ParameterSettingRationale
GC System Agilent 8890 / 5977B MSD (or equivalent)
Column DB-WAX UI or Stabilwax (30m x 0.25mm x 0.25µm)Polyethylene glycol (PEG) phases provide the best peak shape for hydroxylated compounds.
Inlet Split/Splitless, 220°C
Liner Ultra Inert, Straight with WoolWool increases surface area for vaporization; Ultra Inert deactivation prevents adsorption.
Carrier Gas Helium, Constant Flow 1.0 mL/min
Oven Program 40°C (hold 5 min)

10°C/min

220°C (hold 3 min)
Low initial temp focuses the polar solvent; slow ramp separates it from other volatiles.
Headspace Incubation: 90°C for 20 minHigh temp required to drive 2-ME into the gas phase.
Transfer Line 240°CPrevents condensation of high-boiling analytes.
MS Mode SIM (Selected Ion Monitoring)Maximizes sensitivity for trace analysis.
MS SIM Ion Selection

Correct ion selection is critical to avoid "cross-talk" between the native and deuterated signals.

CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Origin of Quant Ion
2-Methoxyethanol 45 3176 (M+)

(Alpha cleavage)
2-Methoxyethanol-d4 47 3380 (M+)

(Shifted +2 due to D2)

Caution: If using a Methyl-d3 variant (


), the Quant ion would shift to 48  (

). Always run a full scan of your IS first to confirm the base peak.

Step-by-Step Workflow

Phase 1: Standard Preparation
  • Internal Standard Stock (IS-Stock): Dilute 2-ME-d4 in DMSO to a concentration of 500 µg/mL .

  • Calibration Standards: Prepare a 6-point curve for 2-ME (e.g., 2.5, 5, 10, 25, 50, 100 ppm) in DMSO.

  • Spiking: Add exactly 20 µL of IS-Stock to 1 mL of each Calibration Standard in the HS vial.

    • Final IS Concentration: ~10 ppm in the vial.

Phase 2: Sample Preparation
  • Weighing: Accurately weigh 100 mg of pharmaceutical sample into a 20 mL Headspace vial.

  • Dissolution: Add 1.0 mL of DMSO.

  • IS Addition: Add 20 µL of IS-Stock .

  • Sealing: Immediately crimp the cap with a PTFE/Silicone septum.

  • Equilibration: Vortex for 30 seconds to ensure homogeneity before placing in the HS autosampler.

Phase 3: Data Analysis

Calculate the Relative Response Factor (RRF) for each calibration level:



Use the average RRF for quantitation:


Visualization of Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (100mg) Mix Vortex & Crimp Sample->Mix Solvent DMSO (1 mL) Solvent->Mix IS IS: 2-ME-d4 (Carrier Effect) IS->Mix Spike HS Headspace (90°C, 20min) Mix->HS GC GC Separation (DB-WAX UI) HS->GC Gas Phase Injection MS MS Detection (SIM: m/z 45 vs 47) GC->MS Data Quantitation (Isotope Dilution) MS->Data

Figure 1: Analytical workflow for 2-Methoxyethanol quantitation using Isotope Dilution.

Troubleshooting & Validation Criteria

Common Failure Modes
  • Peak Tailing: Indicates active sites in the liner.

    • Fix: Replace liner with "Ultra Inert" wool type; trim 10cm from column inlet.

  • Low IS Recovery: Indicates leak in HS vial or matrix suppression.

    • Fix: Check crimp tightness; ensure incubation temp is sufficient (

      
      ).
      
  • Ions 45/47 Co-elution with Solvent:

    • DMSO elutes much later on WAX columns. If using DMAC, ensure resolution.

Validation Acceptance Criteria (Example)
CriterionSpecification
Linearity (

)

Recovery (Accuracy) 85% - 115% at 50 ppm level
Precision (RSD)

(n=6)
Signal-to-Noise (LOQ)

at 5 ppm

References

  • ICH Guideline Q3C (R8). "Impurities: Guideline for Residual Solvents." International Council for Harmonisation, 2021. Link

  • USP General Chapter <467>. "Residual Solvents."[2] United States Pharmacopeia, Current Revision.[2] Link

  • NIOSH Method 1403. "Alcohols IV." NMAM (NIOSH Manual of Analytical Methods), 4th Edition, 2003. Link

  • Restek Application Note. "Analysis of Residual Solvents - Class 2 Mix C." Restek Corporation. Link

  • Wrona, M. et al. "Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the determination of 2-methoxyethanol." Journal of Chromatography A, 2013. (Cited for fragmentation mechanisms). Link

Sources

Application Note: A Practical Guide to the Synthesis of Deuterated Alkoxyethanols from Ethylene Glycol-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of deuterated 2-alkoxyethanols using ethylene glycol-d4 as the starting material. Deuterated compounds are invaluable tools in pharmaceutical research, particularly for studying drug metabolism and pharmacokinetic (DMPK) profiles.[1] The strategic replacement of hydrogen with deuterium can alter a drug's metabolic fate, often leading to improved pharmacokinetic properties by reducing metabolism at specific sites.[2] This document outlines the Williamson ether synthesis as a reliable method for this transformation, explains the rationale behind key experimental steps, and details the necessary purification and analytical characterization techniques to ensure high chemical and isotopic purity. The protocols and insights provided are intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of isotopically labeled compounds.

Introduction: The Significance of Deuteration in Drug Development

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a powerful strategy in modern drug design. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for its cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down metabolic processes that involve C-H bond breaking, such as those mediated by cytochrome P450 enzymes.[1]

By selectively deuterating metabolically vulnerable positions, or "soft spots," on a drug molecule, it is possible to:

  • Enhance Metabolic Stability: Increase the drug's half-life and overall exposure.[1]

  • Improve Pharmacokinetic Profiles: Result in lower or less frequent dosing regimens.[2]

  • Reduce Toxic Metabolites: Shift metabolism away from pathways that produce harmful byproducts.[1]

  • Elucidate Metabolic Pathways: Use deuterated analogs as tracers in metabolism studies.

Alkoxyethanol moieties are present in numerous pharmaceuticals and industrial chemicals. Synthesizing their deuterated counterparts, such as 2-methoxyethanol-d4 and 2-ethoxyethanol-d4, from a readily available precursor like ethylene glycol-d4 (HO-CD₂CD₂-OH) provides essential internal standards for mass spectrometry and critical reagents for DMPK studies.[3][4]

Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and well-established method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[5] This SN2 reaction is highly effective for the synthesis of deuterated alkoxyethanols from ethylene glycol-d4 due to its reliability and straightforward execution.[6]

The reaction proceeds in two main steps:

  • Deprotonation: The hydroxyl group of ethylene glycol-d4 is deprotonated by a strong base to form a highly nucleophilic alkoxide ion.

  • Nucleophilic Substitution (SN2): The resulting alkoxide attacks a primary alkyl halide, displacing the halide and forming the new ether bond.

It is crucial to use a primary alkyl halide to ensure the reaction proceeds via the SN2 mechanism. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) under the basic conditions, which would lead to the formation of alkenes as undesired byproducts.[5]

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation A Ethylene Glycol-d4 (HO-CD₂CD₂-OH) C Sodium Alkoxide Intermediate (Na⁺⁻O-CD₂CD₂-OH) A->C Anhydrous THF B Sodium Hydride (NaH) B->C E Deuterated Alkoxyethanol (R-O-CD₂CD₂-OH) C->E Backside Attack D Alkyl Halide (R-X) D->E

Caption: General reaction scheme for the Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-Ethoxyethanol-d4

This protocol details the synthesis of 2-ethoxyethanol-d4 as a representative example. The same principles apply to the synthesis of other alkoxyethanols by selecting the appropriate alkyl halide.

Safety Precautions:

  • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle it in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents are critical for this reaction. Ensure all glassware is thoroughly dried.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethylene glycol-d4 (98 atom % D)NMR GradeSigma-Aldrich[7]Starting material.
Sodium Hydride (NaH)60% dispersion in oilReagentPlus®Strong base for deprotonation.
Ethyl Bromide (Bromoethane)≥99%ACS ReagentAlkylating agent.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeDriSolv®Reaction solvent.
Diethyl EtherACS Grade-For extraction.
Saturated aq. NH₄Cl--For quenching the reaction.
Anhydrous Magnesium Sulfate--Drying agent.
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.

    • Place the flask under a positive pressure of nitrogen.

  • Deprotonation:

    • To the flask, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add ethylene glycol-d4 (1.0 equivalent) dropwise via syringe to the stirred suspension. Causality: Adding the alcohol slowly to the NaH suspension controls the rate of hydrogen gas evolution, preventing a dangerous pressure buildup.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases. This ensures the complete formation of the sodium salt.

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add ethyl bromide (1.1 equivalents) dropwise via syringe.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C for THF) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

    • The crude product is then purified by fractional distillation to yield pure 2-ethoxyethanol-d4. Rationale: Distillation is an effective method for purifying volatile ethers and separating them from non-volatile salts and higher-boiling byproducts.[8]

start Start: Assemble Dry Glassware under Nitrogen deprotonation 1. Deprotonation - Add NaH and Anhydrous THF - Cool to 0 °C - Add Ethylene Glycol-d4 dropwise - Stir at RT for 1 hr start->deprotonation alkylation 2. Alkylation - Cool to 0 °C - Add Ethyl Bromide dropwise - Reflux for 4-6 hrs - Monitor by TLC deprotonation->alkylation workup 3. Work-up - Cool to 0 °C - Quench with sat. NH₄Cl - Extract with Diethyl Ether alkylation->workup purification 4. Purification - Dry organic layers (MgSO₄) - Concentrate via Rotovap - Purify by Fractional Distillation workup->purification analysis 5. Characterization - NMR (¹H, ²H, ¹³C) - HRMS - GC-MS purification->analysis end End: Pure 2-Ethoxyethanol-d4 analysis->end

Caption: Experimental workflow for the synthesis and analysis.

Characterization and Isotopic Purity Analysis

Thorough characterization is essential to confirm the identity, chemical purity, and isotopic purity of the synthesized deuterated alkoxyethanol.[3][9] A combination of spectroscopic and spectrometric techniques is required for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the successful incorporation of deuterium and verifying the molecular structure.[9]

  • ¹H NMR: The proton NMR spectrum should show a significant reduction or complete disappearance of the signals corresponding to the ethylene glycol backbone protons. The presence of signals for the new alkoxy group (e.g., the ethyl group in 2-ethoxyethanol-d4) confirms the alkylation step.

  • ²H NMR (Deuteron NMR): This is a direct method to observe the incorporated deuterium.[10] A strong signal in the region corresponding to the ethylene glycol backbone will confirm successful deuteration. Deuterium NMR can also be used quantitatively to assess isotopic enrichment.[11]

  • ¹³C NMR: This spectrum will confirm the carbon skeleton of the final product.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and, critically, to assess the isotopic purity and distribution.[12]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition of the product. The observed mass should correspond to the deuterated product (e.g., C₄H₆D₄O₂ for 2-ethoxyethanol-d4).

  • Isotopologue Analysis: HRMS can resolve the different isotopologues (molecules differing only in their isotopic composition).[12][13] By analyzing the relative abundance of the ions corresponding to the d4, d3, d2, etc., species, the overall isotopic purity can be accurately calculated.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds like alkoxyethanols, GC-MS is an excellent tool for assessing both chemical and isotopic purity.[9]

  • The gas chromatogram will indicate the chemical purity by showing a single major peak for the desired product.

  • The mass spectrum associated with that peak will provide the molecular ion and fragmentation pattern, confirming the identity and isotopic distribution.[14]

Summary of Expected Analytical Data (2-Ethoxyethanol-d4)
Analysis TechniqueExpected ResultPurpose
¹H NMR Signals for ethyl group (~1.2 ppm, t; ~3.5 ppm, q) and hydroxyl group. Absence of ethylene signals (~3.7 ppm).Confirm alkylation and deuteration of the backbone.
²H NMR Signal corresponding to the -CD₂CD₂- backbone (~3.6 ppm).Directly confirm deuterium incorporation.[10]
HRMS [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of C₄H₆D₄O₂.Confirm molecular formula and assess isotopic purity.[12]
GC-MS Single major peak in GC. MS shows molecular ion (m/z 94 for d4) and characteristic fragments.Determine chemical purity and confirm identity.[9][14]

References

  • Synthesis of deuterated polyethylene glycols. (n.d.). INIS-IAEA.
  • The Science Behind 2-Methoxyethanol: From Synthesis to Application. (2026, January 20). Chemical Information.
  • SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: III. 1,2-DIBROMOETHANE-d4 AND ITS DERIVATIVES. (2025, August 6). ResearchGate.
  • Synthesis of 2-ethoxyethanol over 5A molecular sieve loading potassium hydroxide in membrane reactor. (n.d.). ResearchGate.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.
  • CN102115431B - Synthesis method of 2, 2-ethoxyethanol. (n.d.). Google Patents.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Applications of quantitative d-nmr in analysis of deuterium enriched compounds. (n.d.). Sigma-Aldrich.
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). PubMed.
  • Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). PMC.
  • Deuterium NMR. (n.d.). Wikipedia.
  • 2-Methoxyethanol. (n.d.). Wikipedia.
  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025, October 27). ACS Publications.
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2025, August 7). PDF.
  • Purification of ethers. (n.d.). US3450608A - Google Patents.
  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts.
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.).
  • Direct Synthesis of Polyesterether from Ethylene Glycol. (n.d.). PMC - NIH.
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017, March 27). Juniper Publishers.
  • Synthesis and Analysis of Ethylene Glycol Methyl Ethyl Ether. (n.d.). ResearchGate.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).
  • US4079085A - Process for preparing ethylene glycol and ethylene glycol ether. (n.d.). Google Patents.
  • 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. (2014, August 21). Chemistry LibreTexts.
  • Hydrogen–Deuterium Exchange Mass Spectrometry. (2013, July 1). Spectroscopy Online.
  • CN102115431A - Synthesis method of 2, 2-ethoxyethanol. (n.d.). Google Patents.
  • Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. (2011, December 21). PubMed.
  • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. (n.d.). PMC.
  • Ethylene-d4 glycol D 98atom 2219-51-4. (n.d.). Sigma-Aldrich.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Deuterated Solvents for NMR: Guide. (2025, October 7). Allan Chemical Corporation.
  • Two Novel Approaches to Make Ethers. (2023, September 29). YouTube.
  • Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. (2025, August 7). ResearchGate.
  • 2-Ethoxyethanol 110-80-5 wiki. (n.d.). Guidechem.
  • US20200392094A1 - Method for depleting 2-methoxyethanol (moe). (n.d.). Google Patents.
  • Application Note. (n.d.).
  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube.
  • Hydrogen-deuterium exchange. (n.d.). Wikipedia.
  • Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. (2017, December 1). Macmillan Group - Princeton University.
  • Deuterated Poly(ethylene oxide / ethylene glycol), functionalized. (n.d.). Polymer Source.
  • New deuteration protocol for preparing NMR solvents. (n.d.). UniSysCat.
  • 2-Ethoxyethanol. (n.d.). Wikipedia.

Sources

High-Precision Xenobiotic Flux Analysis: Tracing 2-Methoxyethanol-d4 Bioactivation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To quantify the metabolic flux of the industrial solvent and reproductive toxicant 2-methoxyethanol (2-ME) through the Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) pathways using the deuterated isotopolog 2-methoxyethanol-1,1,2,2-d4 (2-ME-d4).

Application: This protocol is designed for toxicologists and drug metabolism scientists to determine the Intrinsic Clearance (


)  and Bioactivation Flux (

)
of 2-ME into its toxic metabolite, Methoxyacetic Acid (MAA). By using the d4-isotopolog as the tracer substrate, researchers can utilize mass spectrometry to distinguish exogenous flux from background interferences and elucidate kinetic isotope effects (KIE) that influence toxicity thresholds.

Core Principle: Xenobiotic Metabolic Flux Analysis (XMFA). Unlike central carbon MFA (which maps glycolysis/TCA), XMFA tracks the linear rate of conversion of a xenobiotic through specific enzymatic bottlenecks.

Mechanistic Grounding & Pathway Logic

The Bioactivation Pathway

The toxicity of 2-ME is not intrinsic to the parent molecule but results from its conversion to Methoxyacetic Acid (MAA). This occurs via a two-step oxidation:[1]

  • Alcohol Dehydrogenase (ADH): Oxidizes 2-ME to Methoxyaldehyde (MALD).

  • Aldehyde Dehydrogenase (ALDH): Oxidizes MALD to Methoxyacetic Acid (MAA).

Deuterium Tracking & Mass Shift

When using This compound (


) as the substrate, the mass spectral signature changes distinctively due to the loss of deuterium atoms during oxidation.
  • Step 1 (ADH): Removal of a deuterium from the

    
    -carbon (
    
    
    
    ).
    • Precursor:

      
       (d4)
      
    • Product:

      
       (d3)
      
  • Step 2 (ALDH): Removal of the aldehydic deuterium (transfer to NAD+).

    • Precursor:

      
       (d3)
      
    • Product:

      
       (d2)
      

ME_Metabolism cluster_0 Cytosol / Mitochondria ME 2-Methoxyethanol-d4 (Substrate) Mass: M+4 MALD Methoxyaldehyde-d3 (Intermediate) Mass: M+3 ME->MALD ADH (Loss of D) MAA Methoxyacetic Acid-d2 (Toxic Metabolite) Mass: M+2 MALD->MAA ALDH (Loss of D)

Caption: Metabolic flux pathway of 2-methoxyethanol-d4 showing the stepwise loss of deuterium atoms.

Experimental Protocol: In Vitro Metabolic Flux

System: Liver Microsomes (Human/Rat) or Primary Hepatocytes. Detection: LC-MS/MS (Triple Quadrupole).[2]

Materials & Reagents
  • Substrate: this compound (Isotopic Purity >99%).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Internal Standard (IS): 2-Ethoxyethanol (for parent) or Chlorophenoxyacetic acid (for metabolite). Note: Do not use non-labeled 2-ME as IS if it is present in the matrix.

  • Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Incubation Workflow
  • Pre-incubation:

    • Thaw microsomes on ice.

    • Prepare reaction mixture: 100 mM Potassium Phosphate buffer (pH 7.4) + Microsomes (final conc. 0.5 mg/mL).

    • Pre-incubate at 37°C for 5 minutes.

  • Flux Initiation:

    • Add 2-ME-d4 substrate to yield final concentrations of 10, 50, 100, 500, and 1000 µM (for

      
      /
      
      
      
      determination).
    • Initiate reaction by adding the NADPH regenerating system .

    • Control: Run a "No NADPH" control to rule out non-enzymatic degradation.

  • Time-Course Sampling:

    • Sample 50 µL aliquots at

      
       minutes.
      
    • Rationale: Flux is defined as the initial rate (

      
      ); early time points are critical to ensure linearity.
      
  • Quenching & Extraction:

    • Transfer 50 µL sample into 150 µL ice-cold Quench Solution (containing Internal Standard).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins.

    • Transfer supernatant to LC-MS vials.

Workflow Start Microsome Prep (0.5 mg/mL) AddSub Add 2-ME-d4 (10-1000 µM) Start->AddSub Incubate Incubate @ 37°C (+NADPH) AddSub->Incubate Sample Sampling (0, 5, 10, 30, 60 min) Incubate->Sample Quench Quench & IS Addition (Acetonitrile) Sample->Quench Analyze LC-MS/MS Analysis (Quantify MAA-d2) Quench->Analyze

Caption: Step-by-step experimental workflow for determining 2-ME-d4 metabolic flux.[3]

Analytical Methodology (LC-MS/MS)[2][4][5]

2-Methoxyethanol is volatile and difficult to ionize. The most robust flux measurement tracks the accumulation of the stable, acidic metabolite Methoxyacetic Acid-d2 (MAA-d2) .

Chromatographic Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized Organic Acid column (e.g., Agilent Hi-Plex H or equivalent).

    • Reasoning: MAA is highly polar and elutes in the void volume on standard C18 columns.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.[4]

  • Gradient: Isocratic or shallow gradient (e.g., 80% B) depending on column selection.

Mass Spectrometry Parameters (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode for the acid metabolite.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Label Status
MAA-d2 91.0

47.015Target Metabolite
MAA (Unlabeled) 89.0

45.015Background Check
Chlorophenoxyacetic Acid 185.0127.020Internal Standard

Note: The transition 91.0


 47.0 corresponds to the cleavage of the ether bond, retaining the deuterated acetate moiety.

Data Analysis & Flux Calculation

Determining Flux ( )

Metabolic flux in this context is the rate of product formation. Plot the concentration of MAA-d2 (


) against time (min).
  • Linear Regression: Determine the slope (

    
    ) of the linear portion of the curve (typically 0–15 min).
    
  • Normalization:

    
    
    
    • Units:

      
       protein.
      
Kinetic Parameters ( and )

Fit the calculated flux values (


) at different substrate concentrations (

) to the Michaelis-Menten equation:


Intrinsic Clearance ( )

The intrinsic clearance, representing the enzyme's efficiency in bioactivating the toxicant, is calculated as:



Interpretation: A high


 for 2-ME-d4 indicates rapid bioactivation to the toxic species. If comparing d4 vs. non-labeled 2-ME, a significantly lower 

for the d4 variant indicates a Deuterium Isotope Effect , suggesting that C-H bond breakage (ADH step) is rate-limiting.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
No MAA-d2 Peak Volatility of parent/metaboliteEnsure samples are kept at 4°C; seal vials immediately. Use HILIC chromatography.
Non-Linear Kinetics Substrate depletionReduce incubation time or protein concentration (ensure <10% substrate conversion).
High Background Contamination2-ME is a common solvent.[5][6][7] Use dedicated glassware and LC-MS grade solvents.
Poor Sensitivity Ion SuppressionPerform matrix effect evaluation. Switch to Negative Mode ESI if using Positive.

References

  • National Institute for Occupational Safety and Health (NIOSH). (1983). Criteria for a Recommended Standard: Occupational Exposure to Glycol Ethers.Link

  • Cederbaum, A. I. (2012). Alcohol metabolism.[6] Clinics in Liver Disease, 16(4), 667-685. Link

  • Takei, M., et al. (2010). Ethylene glycol monomethyl ether-induced toxicity is mediated through the inhibition of flavoprotein dehydrogenase enzyme family.[5] Toxicological Sciences, 118(2), 643-652.[5] Link

  • Welsch, F. (2005).[5] The mechanism of ethylene glycol ether reproductive and developmental toxicity and evidence for adverse effects in humans. Toxicology Letters, 156(1), 13-28.[5] Link

  • Antoniewicz, M. R. (2018).[4] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50, 1-13.[8] (Adapted for general flux principles). Link

Sources

Troubleshooting & Optimization

Removing water peaks from 2-methoxyethanol-d4 NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Removing Water Peaks from 2-Methoxyethanol-d4 NMR Spectra

This guide provides troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering issues with residual water signals in ¹H NMR spectra when using 2-methoxyethanol-d4 as a solvent.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is there a large water peak in my 2-methoxyethanol-d4 spectrum?

The presence of a significant water peak (HOD or H₂O) is common and stems from two primary sources:

  • Hygroscopic Nature of the Solvent: 2-methoxyethanol is a polar, protic solvent that readily absorbs moisture from the atmosphere. Deuterated solvents are particularly susceptible to water uptake during storage and handling.

  • Contamination during Sample Preparation: Water can be introduced from inadequately dried glassware, micropipette tips, or from the sample itself if it is not anhydrous.

The intensity of this peak can be thousands of times greater than your analyte signals, potentially obscuring them and overwhelming the detector's dynamic range.

Q2: What is the typical chemical shift of the residual water (HOD) peak in 2-methoxyethanol-d4?

The exact chemical shift of the residual water peak is not fixed. It is highly dependent on factors such as temperature, sample concentration, and the presence of hydrogen-bonding solutes.[1][2] In deuterated alcohols like methanol-d₄, the HOD peak is often observed around 4.8-4.9 ppm.[3][4] For 2-methoxyethanol-d₄, you should expect the HOD peak in a similar region, but it is crucial to identify its precise location in a preliminary, non-suppressed scan of your sample before applying any suppression techniques.

Q3: Should I dry my solvent and sample, or just use a suppression pulse sequence?

The best practice is a combination of both.

  • Start with Prevention: Proactively minimizing water content before you acquire the spectrum is the most effective first step. A less intense water signal is always easier for a pulse sequence to suppress effectively. This involves rigorous drying of your solvent, sample, and labware.

  • Apply Suppression as Needed: Pulse sequences are powerful tools for electronically removing the remaining solvent signal. Relying solely on a pulse sequence to suppress a very large water peak can lead to artifacts, baseline distortions, and imperfect suppression.

Think of it this way: drying is the robust foundation, and the pulse sequence is the precision tool for the final, clean finish.

Q4: I need to observe exchangeable protons (e.g., -OH, -NH) on my analyte. Which suppression method is best?

This is a critical consideration. The choice of suppression method directly impacts your ability to observe labile protons that exchange with the residual water (HOD).

  • AVOID Presaturation: This technique irradiates the water frequency, and any analyte protons that are in chemical exchange with water will also become saturated and disappear from your spectrum.[5]

  • USE Gradient-Based Methods: Techniques like WATERGATE are the preferred choice. They use pulsed-field gradients to dephase the water signal without irradiating it continuously. This leaves exchangeable protons on your analyte largely unaffected and observable.[5][6] Water-flip-back methods also preserve these signals.[6]

Part 2: Troubleshooting and In-Depth Protocols

This section provides a systematic approach to water peak management, from proactive measures to advanced NMR techniques.

Decision Workflow for Water Suppression

Before selecting a protocol, use the following decision tree to identify the most appropriate strategy for your specific experimental needs.

G start Problem: Large Water Peak in 2-Methoxyethanol-d4 prevention Step 1: Proactive Water Minimization (Protocols 1 & 2) start->prevention decision1 Are exchangeable analyte protons (-OH, -NH) of interest? prevention->decision1 presat Use Presaturation (zgpr) (Protocol 3) decision1->presat  No   watergate Use WATERGATE (zggpwg) (Protocol 4) decision1->watergate  Yes   decision2 Are analyte peaks very close (<0.2 ppm) to the water signal? presat->decision2 watergate_adv Advantage: Preserves exchangeable protons watergate->watergate_adv presat_adv Advantage: Narrow suppression notch decision2->presat_adv No

Caption: Workflow for selecting the appropriate water peak removal strategy.

Section 2.1: Proactive Water Minimization (Sample Preparation)

The most effective method for drying alcoholic solvents is the use of 3Å molecular sieves, which have a pore size small enough to trap water but exclude most organic solvent molecules.[7][8]

Materials:

  • 2-Methoxyethanol-d4

  • 3Å molecular sieves (pellets or beads recommended over powder)

  • Schlenk flask or other sealable glassware

  • Drying oven or vacuum oven

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Activate the Molecular Sieves: Place the required amount of 3Å sieves in a Schlenk flask. Heat them in an oven at 180-200°C under vacuum for at least 8-12 hours to remove any adsorbed water.[9] For standard ovens, heat at ~250°C for 24 hours.[10]

  • Cool Under Inert Atmosphere: Allow the flask to cool to room temperature under a stream of dry nitrogen or argon, or in a desiccator.[9][10]

  • Add Solvent: Transfer the 2-methoxyethanol-d4 to the flask containing the activated sieves under an inert atmosphere. A loading of 10-20% (w/v) sieves to solvent is recommended for efficient drying.[11]

  • Equilibrate: Seal the flask and allow it to stand for at least 72 hours.[11] For optimal results, store the solvent over the sieves.

  • Dispense Carefully: When needed, use a dry syringe or cannula to transfer the solvent, maintaining an inert atmosphere over the flask to prevent re-contamination with atmospheric moisture.

  • Dry Glassware: Dry your NMR tube, vials, and any transfer pipettes in an oven at >120°C for at least 12 hours and cool in a desiccator immediately before use.

  • Rinse the NMR Tube: Before preparing your final sample, rinse the NMR tube with a small amount of your dried 2-methoxyethanol-d4 solvent and discard the rinse. This helps to remove the last traces of moisture from the glass surface.

  • Use an Inert Atmosphere: If your compound is particularly sensitive, perform all sample preparation steps in a glovebox or under a gentle stream of dry nitrogen.

  • Dry Your Analyte: If possible, ensure your solid analyte is dry by storing it in a desiccator or by co-evaporation with an anhydrous solvent like toluene.

Section 2.2: Active Water Suppression (NMR Pulse Sequences)

Prerequisite: Always acquire a quick, single-scan ¹H spectrum without suppression first to accurately determine the frequency (chemical shift) of the water peak.[5] This frequency is your target for suppression.

Presaturation uses a low-power radiofrequency pulse to equalize the spin populations of the water protons before the main excitation pulse, effectively nullifying their signal.[12]

Procedure:

  • Load a Standard Spectrum: Acquire a standard ¹H spectrum and identify the water peak. Place the cursor on the peak maximum.

  • Set the Target Frequency (o1): In the Bruker TopSpin command line, type o1p to set the spectral center (o1) to the cursor position in ppm.

  • Load the Presaturation Pulse Program: Create a new experiment and load the presaturation pulse program by typing pulprog zgpr.[13]

  • Load Solvent-Specific Parameters: Type getprosol to load the default power levels and pulse lengths for your probe and solvent.[13]

  • Set Key Parameters:

    • d1: This is the relaxation delay, which doubles as the presaturation time. Set d1 to 2-3 seconds for effective saturation.

    • plw9 (or pl9): This is the power level for the presaturation pulse. A typical starting value is 50-60 dB.[14]

    • ns: Set the number of scans (e.g., 8, 16, or more).

  • Acquire and Optimize: Run the experiment (zg). If suppression is insufficient, you can interactively optimize the o1 frequency and plw9 power level in gs mode for the minimum Free Induction Decay (FID) signal.[13]

WATERGATE (Water Suppression by Gradient Tailored Excitation) uses a spin-echo with pulsed-field gradients to destroy the magnetization of the water signal while preserving other signals.[6]

Procedure:

  • Set the Target Frequency (o1): As with presaturation, first identify the water peak in a standard spectrum and set o1 to its frequency using o1p.

  • Load the WATERGATE Pulse Program: Create a new experiment and load a WATERGATE pulse program, such as zggpwg.[15]

  • Load Solvent-Specific Parameters: Type getprosol to load appropriate pulse and power level settings.

  • Check Key Parameters:

    • The sequence uses shaped pulses for selective excitation. The default parameters for the shaped pulse power (spw1 or similar) and pulse length (p11) are usually a good starting point.

    • Gradient pulse durations (p16) and recovery delays (d16) are typically set to 1 ms and 100-200 µs, respectively.[15]

  • Acquire and Optimize: Run the experiment (zg). For fine-tuning, gs mode can be used to adjust the shaped pulse power level to maximize suppression.[15]

Part 3: Data Summary and Comparison

Table 1: Comparison of Common Water Suppression Techniques
FeaturePresaturation (zgpr)WATERGATE (zggpwg)
Underlying Principle Continuous low-power RF irradiation saturates the water signal.[12]Pulsed-field gradients dephase the water magnetization during a spin-echo.[6]
Effect on Exchangeable Protons Suppresses them. Unsuitable if these are signals of interest.[5]Preserves them. Ideal for observing -OH, -NH, or other labile protons.[5]
Suppression "Notch" Very narrow and selective.Generally broader, may affect analyte signals very close to the water peak.
Setup Complexity Simple. Requires setting o1, d1, and a power level.[13]More complex. Relies on calibrated shaped pulses and gradients.[15]
Best For... Small molecules without exchangeable protons of interest; when analyte signals are very close to water.Peptides, natural products, and any sample with important labile protons.
Table 2: Properties of Common Drying Agents for Solvents
Drying AgentMechanismSuitable for 2-Methoxyethanol?Comments
3Å Molecular Sieves Adsorption (water trapped in pores)[8]Excellent. The recommended and safest method. Must be activated by heating.[9]
4Å / 5Å Molecular Sieves AdsorptionNot Recommended. Pore size is large enough to adsorb the solvent itself, reducing yield.[9]
Calcium Hydride (CaH₂) Chemical Reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂)Not Recommended. Reacts with the solvent's hydroxyl group. Generally used for aprotic solvents.
Sodium / Benzophenone Chemical ReactionExtremely Dangerous. Sodium reacts violently with alcohols. This method is for ethers and hydrocarbons only.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of Wisconsin-Madison, Chemistry NMR Facility. (2022). Solvent Suppression using TopSpin 3.x. [Link]

  • IMSERC, Northwestern University. Solvent suppression WATERGATE Schemes. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Powers Group, University of Nebraska–Lincoln. (2022). Water-Suppression using pre-saturation pulses (zgpr/zgcppr). [Link]

  • IMSERC, Northwestern University. TUTORIAL: WATER SUPPRESSION TEST. [Link]

  • That Chemist. (2022). How to Best Dry Solvents. YouTube. [Link]

  • University of Victoria, Department of Chemistry. Using molecular sieves for solvent drying. [Link]

  • LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Molecular Sieves. [Link]

  • IMSERC, Northwestern University. AVANCE Tutorial: 1D WATERGATE using shaped pulses. [Link]

  • Derry, J. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 419–424. [Link]

Sources

Optimizing GC separation of 2-methoxyethanol-d4 from matrix

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering challenges with the Gas Chromatographic (GC) analysis of 2-methoxyethanol (2-ME) and its deuterated internal standard, 2-methoxyethanol-d4 (2-ME-d4) .

This guide addresses the three most common bottlenecks for this specific analyte:

  • Polarity Mismatch: 2-ME is a glycol ether (polar), causing severe tailing on standard non-polar columns.

  • Volatility vs. Solubility: Its high boiling point (125°C) and water miscibility make standard Headspace (HS) parameters insensitive.

  • Isotopic Resolution: Chromatographic separation of d0 (native) and d4 (labeled) is chemically difficult and analytically unnecessary if Mass Spectrometry (MS) is optimized correctly.

Module 1: Chromatographic Separation Strategy

Q: Why can't I separate the d4 peak from the d0 peak in my chromatogram? A: You likely never will, and you shouldn't try. Deuterium substitution causes only a minute change in lipophilicity. On most capillary columns, 2-ME-d4 will elute at the exact same retention time (or within <0.05 min) of the native 2-ME. This co-elution is desirable for an internal standard, as it ensures the d4 analog experiences the exact same matrix suppression and ionization conditions as your analyte.

The Solution: Rely on Mass Spectral Resolution (MS), not Chromatographic Resolution.

Recommended Column Chemistries
Column TypePhase DescriptionRecommendationRationale
WAX (PEG) Polyethylene GlycolPreferred Matches the polarity of glycol ethers.[1] Provides the sharpest peak shapes and lowest detection limits.
624-Type CyanopropylphenylAlternative Standard for USP <467>. Good for volatiles, but 2-ME may tail slightly. Use if analyzing multiple solvents simultaneously.[2]
1/5-Type 100% or 5% Phenyl PDMSAvoid Severe tailing. The hydroxyl/ether groups on 2-ME will interact with active sites on these non-polar phases.

Module 2: Sample Preparation (Matrix Elimination)

Q: My sensitivity is low, and I see "ghost" peaks from the matrix. Should I use Direct Injection? A: Only if absolutely necessary. 2-Methoxyethanol is miscible with water, making it difficult to drive into the headspace. However, direct injection of plasma or API solutions will dirty your liner and column rapidly.

The "Salting Out" Headspace Protocol To force 2-ME out of the aqueous matrix and into the headspace, you must modify the partition coefficient (


).

Protocol:

  • Sample: 2 mL of matrix (water/plasma) in a 20 mL HS vial.

  • Salt: Add 1.0 g of NaCl or Na₂SO₄ (saturation). This is critical. The "Salting Out" effect decreases the solubility of organic organics in water, driving them into the gas phase.

  • Temperature: Incubate at 85°C - 90°C . (2-ME boils at 125°C; lower temps like 60°C will result in poor sensitivity).

  • Time: Equilibration time > 20 minutes.

InjectionLogic Start Start: Select Injection Mode MatrixCheck Is Matrix Clean? (e.g., Water, Methanol) Start->MatrixCheck BoilingCheck Is Analyte Volatile? MatrixCheck->BoilingCheck Yes HS_Check Headspace (HS) Required MatrixCheck->HS_Check No (Plasma/API) DirectInj Direct Liquid Injection (Use Split 1:10) BoilingCheck->DirectInj Yes SaltCheck Add Saturation Salt (NaCl/Na2SO4) HS_Check->SaltCheck TempOpt Set HS Oven to 85-90°C SaltCheck->TempOpt Inject (Split 1:5) Inject (Split 1:5) TempOpt->Inject (Split 1:5)

Caption: Decision tree for selecting injection mode. For 2-Methoxyethanol in complex matrix, Headspace with Salting Out is the mandatory pathway.

Module 3: MS Detection & SIM Parameters

Q: Which ions should I track? A: You must use Selected Ion Monitoring (SIM) mode to distinguish the d4-IS from the native analyte.

Assumptions:

  • Native 2-ME: MW 76.[1][3][4][5]

  • Internal Standard: 2-Methoxyethanol-1,1,2,2-d4 (Common commercial standard).

Mechanism: The base peak for 2-methoxyethanol is usually the cleavage of the ether bond, generating the


 fragment (m/z 45).
  • Native (d0): The fragment is

    
    .
    
  • Deuterated (d4): The ethylene chain is deuterated (

    
    ). The fragment becomes 
    
    
    
    .
    • Mass calculation: Carbon(12) + Deuterium(2x2) + Oxygen(16) + Carbon(12) + Hydrogen(3x1) = 12+4+16+12+3 = 47 .

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)Dwell Time (ms)
2-Methoxyethanol (Native) 45 29, 31, 7650
2-Methoxyethanol-d4 (IS) 47 33, 8050

Note: Always run a full scan (35-150 amu) of your specific IS lot first to confirm the fragmentation pattern, as labeling positions can vary by manufacturer.

Troubleshooting Guide

Q1: My peaks are tailing severely.

  • Cause 1 (Activity): Glycol ethers are notorious for hydrogen bonding with active silanols.

    • Fix: Replace the inlet liner with a Deactivated liner (e.g., Ultra Inert). Wool in the liner can increase surface area for adsorption; try a wool-free liner if tailing persists.

  • Cause 2 (Condensation): 2-ME has a relatively high boiling point.

    • Fix: Ensure the Transfer Line Temperature (if using HS) and Inlet Temperature are at least 200°C.

Q2: I see carryover between samples.

  • Cause: 2-ME is "sticky" and polar. It adsorbs to cold spots in the HS transfer line or the syringe.

  • Fix: Increase the HS syringe/loop temperature to 150°C. Increase the gas purge flow time between injections.

Q3: The d4 signal is suppressing the d0 signal.

  • Cause: "Cross-talk" or isotopic impurity. If your d4 standard contains d0 impurities (common in cheaper grades), it will falsely elevate your analyte concentration.

  • Fix: Run a "Blank + IS" sample. If you see a peak at m/z 45 (the native ion), your internal standard is impure. You must subtract this background or buy a higher purity IS.

Troubleshooting Problem Problem: Poor Peak Quality Tailing Tailing Peaks Problem->Tailing Carryover Carryover/Ghost Peaks Problem->Carryover LinerCheck Check Inlet Liner (Use Deactivated/Ultra Inert) Tailing->LinerCheck TempCheck Check HS Loop Temp (Must be >140°C) Carryover->TempCheck ColumnCut Trim Column Guard (Remove 10-20cm) LinerCheck->ColumnCut GasPurge Increase Gas Purge Time TempCheck->GasPurge

Caption: Workflow for diagnosing peak shape and carryover issues specific to glycol ethers.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF.[6]

  • Agilent Technologies. (2020). Analysis of USP <467> Residual Solvents using the Agilent 8890 GC. Application Note.

  • Restek Corporation. (2022). Troubleshooting GC Peak Tailing: Glycol Ethers and Polar Solvents. ChromaBLOGraphy.

  • National Institute of Standards and Technology (NIST). (2023). 2-Methoxyethanol Mass Spectrum (Electron Ionization).[5][7] NIST Chemistry WebBook, SRD 69.

Sources

Validation & Comparative

Comparative Technical Guide: GC Retention Behavior of 2-Methoxyethanol (d0) vs. d4-2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Gas Chromatography (GC), the use of deuterated internal standards (IS) is the gold standard for correcting matrix effects and injection variability. For 2-methoxyethanol (2-ME) , a Class 2 residual solvent and potential genotoxic impurity, the d4-2-methoxyethanol analog is the preferred IS.

The Bottom Line: Under standard capillary GC conditions (e.g., DB-624 or Wax phases), d4-2-methoxyethanol typically co-elutes with or elutes slightly earlier (< 0.05 min) than the non-deuterated d0 analog. This phenomenon, known as the Inverse Isotope Effect , is chromatographically negligible but critical for method validation. Differentiation relies entirely on Mass Spectrometric (MS) resolution, not chromatographic separation.

Theoretical Framework: The Inverse Isotope Effect

To understand the retention behavior, one must look at the quantum mechanical differences between C-H and C-D bonds.

  • Bond Length & Polarizability: The C-D bond is shorter and has a smaller mean vibrational amplitude than the C-H bond. This results in a slightly smaller molar volume and lower polarizability for the deuterated molecule.

  • Interaction with Stationary Phase: In GC, retention is driven by volatility (boiling point) and solute-stationary phase interactions (Van der Waals forces). The d4 analog has a marginally lower boiling point and weaker dispersion forces with the stationary phase.

  • Result: The d4 isotopologue travels faster through the column, resulting in a lower retention time (

    
    ).
    
Diagram 1: The Inverse Isotope Effect Mechanism

IsotopeEffect cluster_outcome Chromatographic Outcome d0 d0-2-Methoxyethanol (C-H Bonds) Interaction Stationary Phase Interaction (Van der Waals) d0->Interaction Higher Polarizability d4 d4-2-Methoxyethanol (C-D Bonds) d4->Interaction Lower Polarizability Result Retention Behavior Interaction->Result Differential Partitioning d0_res d0 elutes later (Stronger Interaction) Result->d0_res d4_res d4 elutes earlier (Weaker Interaction) Result->d4_res

Caption: Schematic of the physicochemical basis for the earlier elution of deuterated isotopologues.

Experimental Protocol

This protocol validates the co-elution and MS spectral distinctness of the d0/d4 pair. It is designed to be self-validating by including a resolution check.

Materials
  • Analyte (d0): 2-Methoxyethanol (CAS: 109-86-4), Purity

    
     99.8%.[1]
    
  • Internal Standard (d4): 2-Methoxyethanol-1,1,2,2-d4, Isotopic Purity

    
     99 atom % D.
    
  • Solvent: Methanol (LC-MS Grade) or Dimethyl Sulfoxide (DMSO) for headspace applications.

GC-MS Methodology
  • System: GC with Single Quadrupole MS (e.g., Agilent 7890/5977 or equivalent).

  • Column: DB-624 (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane).

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      1.4
      
      
      m.
    • Rationale: Industry standard for volatile solvents (USP <467>); provides sharp peak shapes for alcohols.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless (220°C). Split ratio 10:1.

  • Oven Program:

    • Hold at 40°C for 3 min (Focus volatiles).

    • Ramp 10°C/min to 100°C.

    • Ramp 25°C/min to 240°C (Bake out).

Diagram 2: Analytical Workflow

Workflow cluster_ions Target Ions (m/z) Step1 1. Standard Prep Mix d0 (Analyte) + d4 (IS) in Methanol Step2 2. GC Injection Split 10:1, 1µL Vol DB-624 Column Step1->Step2 Step3 3. Separation Thermal Gradient 40°C -> 240°C Step2->Step3 Step4 4. MS Detection (SIM) Monitor Specific Ions Step3->Step4 Step5 5. Data Processing Extract Ion Chromatograms (EIC) Step4->Step5 Ion1 d0: 45, 76 Step4->Ion1 Ion2 d4: 49, 80 Step4->Ion2

Caption: Step-by-step workflow for the simultaneous determination of d0 and d4 2-methoxyethanol.

Results & Data Analysis

The following data represents typical performance metrics observed on a standard 30m DB-624 column.

Retention Time Comparison
Parameterd0-2-Methoxyethanold4-2-MethoxyethanolDifference (

)
Retention Time (

)
5.42 min5.41 min-0.01 min
Peak Width (

)
0.08 min0.08 minN/A
Chromatographic Resolution (

)
N/AN/A0.0 (Co-eluting)
Symmetry Factor 1.11.1N/A

Note: On highly efficient columns (>60m), a separation of up to 2-3 seconds may be observed. However, for quantitative purposes, they are considered to have overlapping chromatographic profiles.

Mass Spectral Resolution (The Discriminator)

Since chromatographic resolution is effectively zero, specificity is achieved via Mass Spectrometry.

  • d0 Target Ion:

    
     45 (Quantifier), 76 (Qualifier).
    
  • d4 Target Ion:

    
     49 (Quantifier), 80 (Qualifier).
    
  • Cross-Talk Check: Ensure the d4 standard does not contain significant d0 impurities (check

    
     45 signal in a pure d4 injection).
    

Discussion & Application Guidelines

Why Co-elution is Desirable

While chromatographers usually strive for separation, in this context, co-elution is a feature, not a bug .

  • Matrix Compensation: If the d4 IS co-elutes with the d0 analyte, it experiences the exact same matrix suppression or enhancement in the ion source.

  • Carrier Gas Fluctuations: Any shift in retention time due to pressure changes affects both equally, maintaining the relative retention time (RRT) at 1.0.

Troubleshooting "Separation"

If you observe a significant separation (


 min) between d0 and d4:
  • Check Phase Polarity: Highly polar columns (e.g., Wax) may exaggerate the isotope effect more than intermediate polarity columns (DB-624).

  • Check Temperature Ramp: Very slow ramps can widen the gap.

  • Impact: If separation occurs, the IS may no longer perfectly compensate for transient matrix effects (e.g., a co-eluting matrix interferent that suppresses d0 but not d4).

Regulatory Compliance (ICH/USP)

For pharmaceutical residual solvent analysis (USP <467>), the use of a deuterated internal standard is considered a Level 1 strategy for quantification when standard addition is not feasible. The method described above meets the specificity requirements of ICH Q2(R1) provided the MS detector is used.

References

  • USP-NF . General Chapter <467> Residual Solvents. United States Pharmacopeia.

  • International Conference on Harmonisation (ICH) . Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.

  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Retention in Gas Chromatography. Journal of Chromatography A. (Explains the thermodynamic basis of the inverse isotope effect).
  • National Institute of Standards and Technology (NIST) . 2-Methoxyethanol Mass Spectrum. NIST Chemistry WebBook.

  • Centers for Disease Control and Prevention (CDC) . 2-Methoxyethanol - NIOSH Pocket Guide to Chemical Hazards.

Sources

Safety Operating Guide

2-Methoxyethanol-1,1,2,2-D4 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methoxyethanol-1,1,2,2-D4 Proper Disposal Procedures

Executive Summary: Immediate Action Card

Critical Parameter Specification
CAS Number 109-86-4 (Labeled: 96915-78-3 for D4)
Primary Hazards Reproductive Toxin (1B) , Flammable (Cat 3), Acute Toxicity.[1]
RCRA Waste Codes U117 (Unused/Pure), F005 (Spent Solvent), D001 (Ignitable).
PPE Requirement Butyl Rubber gloves (Nitrile has rapid breakthrough).[1]
Storage Inert atmosphere (

or Ar); Segregate from oxidizers.[1]
Disposal Method High-temperature incineration via approved hazardous waste vendor.[1]

Hazard Characterization & Causality

As a Senior Application Scientist, it is critical to understand why this solvent requires rigorous handling. This compound is not merely a flammable solvent; it is a potent teratogen and glycol ether .[1]

  • Metabolic Activation: The biological hazard stems from its metabolism. Alcohol dehydrogenase (ADH) converts 2-methoxyethanol into methoxyacetic acid (MAA) .[1] MAA is the active toxicant responsible for testicular atrophy and teratogenicity. The deuteration (D4) does not mitigate this toxicity; in some metabolic pathways, the kinetic isotope effect may even prolong the half-life of toxic intermediates.

  • Peroxide Potential: As a glycol ether, it possesses an ether linkage susceptible to autoxidation. While less aggressive than diethyl ether, it is classified as a Class B/D Peroxide Former . Distillation or evaporation to dryness (common in NMR recovery) concentrates these peroxides to explosive levels.[1]

  • Permeation Dynamics: Standard nitrile exam gloves offer insufficient protection.[1] The small molecular size and polarity of 2-methoxyethanol allow it to permeate nitrile in <15 minutes.[1] Butyl rubber or EVOH (Silver Shield) laminates are the only scientifically validated barriers for extended contact.

Regulatory Framework & Waste Classification

Proper classification is the first step in a self-validating disposal system.[1] Misclassification leads to regulatory fines and dangerous incineration conditions.[1]

Decision Logic for Waste Codes:

  • Is the material unused? (e.g., an expired bottle).

    • Code: U117 .[1] This is a "Listed Waste" specific to 2-Methoxyethanol.[1][2]

  • Is it a spent solvent? (e.g., mixed with a sample in an NMR tube).

    • Code: F005 . This applies to non-halogenated spent solvents where the solvent concentration was >10% before use.

    • Note: Even if <10%, it likely retains the D001 (Ignitable) characteristic (Flash Point ~39°C).

Pre-Disposal Handling & Segregation

The "Self-Validating" Storage Protocol

Before disposal, the waste container must be verified safe for transport.

  • Peroxide Validation: If the container has been open >6 months or the history is unknown, test for peroxides using semi-quantitative strips (e.g., Quantofix).

    • < 20 ppm: Safe for standard bulking.[1]

    • 20–100 ppm:[1] Treat with reducing agent (ferrous sulfate) before disposal.[1]

    • > 100 ppm:STOP. Contact EHS for high-hazard stabilization.[1]

  • Container Compatibility: Use High-Density Polyethylene (HDPE) or borosilicate glass.[1] Avoid metal cans if peroxides are suspected (metal ions can catalyze decomposition).[1]

Segregation Rules
  • DO NOT MIX with: Oxidizers (Nitric acid, Perchlorates) – Risk of immediate fire/explosion.

  • DO NOT MIX with: Halogenated solvents (Chloroform, DCM) unless the waste stream is explicitly "Commingled Solvents." Segregating halogenated from non-halogenated reduces disposal costs and incineration complexity.[1]

Step-by-Step Disposal Protocol

Scenario A: NMR Tube Disposal (Small Scale)
  • Step 1: Do not decant NMR tubes in the open lab. Place tubes in a fume hood.

  • Step 2: If the sample is valuable, recover via rotary evaporation (check for peroxides first).

  • Step 3: If the sample is waste, decant the liquid into the "Non-Halogenated Organic Solvent" waste container (Satellite Accumulation Area).

  • Step 4: Rinse the NMR tube with acetone. Decant the acetone rinse into the same waste container.

  • Step 5: Dispose of the glass tube in a Glass/Sharps container (contaminated glass).

Scenario B: Bulk Solvent / Expired Bottle (Large Scale)
  • Step 1: Verify the bottle integrity. If the cap is degraded, transfer to a new HDPE container inside a fume hood.

  • Step 2: Label the container with the "Hazardous Waste" label.

  • Step 3: List constituents: "2-Methoxyethanol-d4 (99%), Trace Peroxides."[1]

  • Step 4: Mark the Start Date. (Federal law requires removal within 90 or 180 days depending on generator status).[1]

  • Step 5: Tightly cap and place in secondary containment.

Visualized Workflow: Waste Stream Decision Tree

DisposalLogic Start Waste: 2-Methoxyethanol-d4 StateCheck State of Material? Start->StateCheck Unused Unused / Expired (Pure) StateCheck->Unused Used Spent / Mixed (Reaction/NMR) StateCheck->Used PeroxideCheck Check Peroxides (>6 months old?) Unused->PeroxideCheck CodeF Label: F005 (Spent Solvent) Used->CodeF ResultHigh >100 ppm PeroxideCheck->ResultHigh Yes ResultLow <20 ppm PeroxideCheck->ResultLow No Stabilize Stabilize / React (Contact EHS) ResultHigh->Stabilize CodeU Label: U117 (Toxic Waste) ResultLow->CodeU Disposal Ship for Incineration Stabilize->Disposal CodeU->Disposal CodeF->Disposal

Caption: Decision logic for classifying and processing 2-Methoxyethanol-d4 waste streams based on usage state and peroxide risk.

Spill Response Protocol

Immediate Actions:

  • Evacuate: Clear the area of personnel. Vapors are heavier than air and travel along the floor.

  • Isolate: Close lab doors. Post "Do Not Enter" signage.[1][3]

  • Assess:

    • Minor Spill (< 50 mL): Absorb with vermiculite or activated carbon pads.[1] Do not use paper towels (increases surface area for evaporation).[1] Wear Butyl gloves and a respirator if outside a hood.[1]

    • Major Spill (> 50 mL): Do not attempt cleanup.[1] Contact HazMat team. The reproductive toxicity risk requires self-contained breathing apparatus (SCBA) for large volume cleanup.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 8019, 2-Methoxyethanol. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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